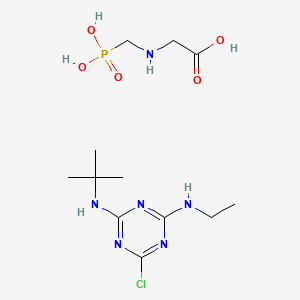
Folar
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Folar is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its polar nature, which means it has an uneven distribution of electron density, leading to partial positive and negative charges within the molecule. This characteristic makes it highly reactive and suitable for a range of chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Folar typically involves several steps, starting with the selection of appropriate precursor materials. Common synthetic routes include:
Hydrothermal Carbonization: This method involves the use of high temperatures and pressures to convert organic materials into this compound.
Chemical Vapor Deposition: This technique involves the deposition of gaseous reactants onto a substrate to form this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors that can handle high temperatures and pressures. The process often involves continuous feed systems to ensure a steady supply of reactants and efficient production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Folar undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Folar involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to Enzymes: This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.
Interacting with Cellular Membranes: Its polar nature allows it to integrate into cellular membranes, affecting membrane fluidity and permeability.
Modulating Signal Transduction Pathways: This compound can influence various signaling pathways by interacting with receptors and other signaling molecules.
Comparaison Avec Des Composés Similaires
Folar can be compared with other polar compounds such as:
Water (H₂O): Both are polar, but this compound has a more complex structure and higher reactivity.
Ethanol (CH₃CH₂OH): Similar in polarity, but this compound has a broader range of applications due to its larger molecular size and functional groups.
Hydrogen Fluoride (HF): Both exhibit strong polarity, but this compound’s reactivity and applications are more diverse.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, including its polar nature and reactivity, make it a valuable tool in research and development. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in diverse fields.
Propriétés
Numéro CAS |
128516-38-1 |
|---|---|
Formule moléculaire |
C12H24ClN6O5P |
Poids moléculaire |
398.78 g/mol |
Nom IUPAC |
2-N-tert-butyl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine;2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C9H16ClN5.C3H8NO5P/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4;5-3(6)1-4-2-10(7,8)9/h5H2,1-4H3,(H2,11,12,13,14,15);4H,1-2H2,(H,5,6)(H2,7,8,9) |
Clé InChI |
RZCHLGFRESKFTE-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C.C(C(=O)O)NCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


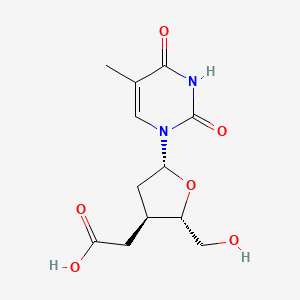
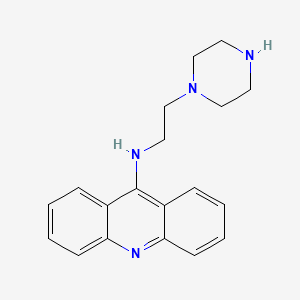
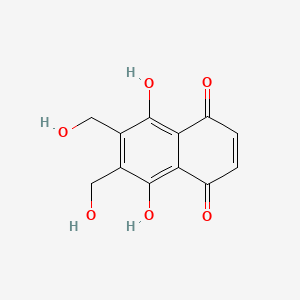

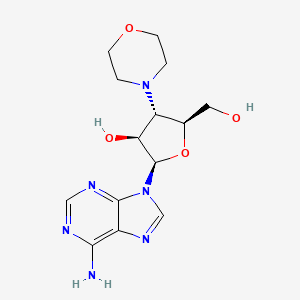

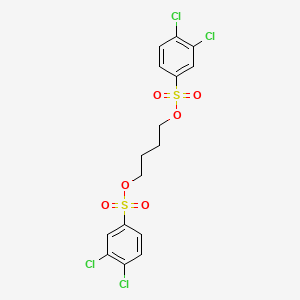
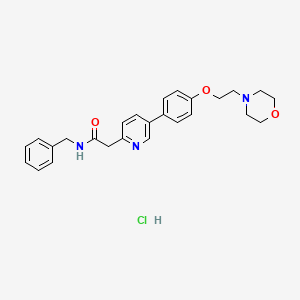
![9-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12807753.png)
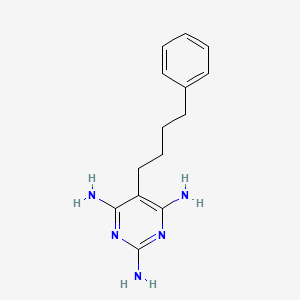


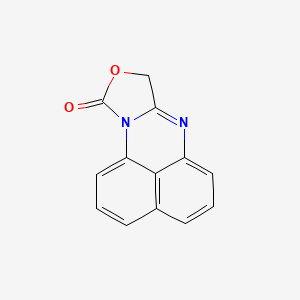
![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)
